molecular formula C15H15N3O2S B6044510 2-(1,3-benzothiazol-2(3H)-ylidene)-4-(4-morpholinyl)-3-oxobutanenitrile

2-(1,3-benzothiazol-2(3H)-ylidene)-4-(4-morpholinyl)-3-oxobutanenitrile

Cat. No. B6044510
M. Wt: 301.4 g/mol
InChI Key: SRDUICLDGGNLJT-QBFSEMIESA-N
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Description

2-(1,3-benzothiazol-2(3H)-ylidene)-4-(4-morpholinyl)-3-oxobutanenitrile is a chemical compound that has attracted considerable attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-(1,3-benzothiazol-2(3H)-ylidene)-4-(4-morpholinyl)-3-oxobutanenitrile involves the inhibition of key enzymes involved in the growth and proliferation of cancer cells. The compound has been shown to inhibit the activity of topoisomerase II, an enzyme that plays a critical role in DNA replication and repair. This inhibition leads to the accumulation of DNA damage, ultimately resulting in cell death.
Biochemical and Physiological Effects:
2-(1,3-benzothiazol-2(3H)-ylidene)-4-(4-morpholinyl)-3-oxobutanenitrile has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that the compound can induce apoptosis in cancer cells, leading to their death. The compound has also been shown to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases. Additionally, the compound has been shown to have antioxidant properties, which may be beneficial in preventing oxidative damage to cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(1,3-benzothiazol-2(3H)-ylidene)-4-(4-morpholinyl)-3-oxobutanenitrile is its high potency as an anticancer agent. The compound has been shown to be effective at low concentrations, making it a promising candidate for further development. However, the compound has several limitations that need to be addressed. For example, the compound has poor solubility in aqueous solutions, which may limit its bioavailability in vivo. Additionally, the compound has been shown to have some toxicity towards normal cells, which may limit its clinical use.

Future Directions

There are several future directions for the research and development of 2-(1,3-benzothiazol-2(3H)-ylidene)-4-(4-morpholinyl)-3-oxobutanenitrile. One area of focus is the optimization of the synthesis method to improve the yield and purity of the compound. Another area of focus is the development of more effective delivery systems to improve the bioavailability of the compound in vivo. Additionally, further studies are needed to investigate the potential of the compound as a therapeutic agent for other diseases, such as inflammatory diseases and neurodegenerative disorders. Finally, the development of analogs of the compound with improved properties may lead to the discovery of even more potent and selective anticancer agents.

Synthesis Methods

The synthesis of 2-(1,3-benzothiazol-2(3H)-ylidene)-4-(4-morpholinyl)-3-oxobutanenitrile involves the reaction of 2-aminothiophenol and ethyl cyanoacetate in the presence of a catalyst. The reaction proceeds through a series of steps, including cyclization, condensation, and oxidation, to yield the final product. The synthesis method has been optimized to improve the yield and purity of the compound.

Scientific Research Applications

2-(1,3-benzothiazol-2(3H)-ylidene)-4-(4-morpholinyl)-3-oxobutanenitrile has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, the compound has shown promising results as an anticancer agent, with studies indicating its ability to inhibit the growth of cancer cells. In material science, the compound has been used as a building block for the synthesis of novel materials with unique properties. In analytical chemistry, the compound has been used as a fluorescent probe for the detection of metal ions.

properties

IUPAC Name

(Z)-2-(1,3-benzothiazol-2-yl)-3-hydroxy-4-morpholin-4-ylbut-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2S/c16-9-11(13(19)10-18-5-7-20-8-6-18)15-17-12-3-1-2-4-14(12)21-15/h1-4,19H,5-8,10H2/b13-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRDUICLDGGNLJT-QBFSEMIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC(=C(C#N)C2=NC3=CC=CC=C3S2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C/C(=C(\C#N)/C2=NC3=CC=CC=C3S2)/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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